molecular formula C7H9N3O2 B2714034 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1421500-78-8

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2714034
CAS No.: 1421500-78-8
M. Wt: 167.168
InChI Key: VYMFHYCOVQSQTL-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a phosphodiesterase 4B (PDE4B) inhibitor, which makes it a promising candidate for the treatment of various central nervous system disorders, metabolic diseases, and inflammatory conditions .

Scientific Research Applications

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a PDE4B inhibitor, which can modulate intracellular signaling pathways.

    Medicine: It shows promise in the treatment of central nervous system disorders, metabolic diseases, and inflammatory conditions.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

Safety and Hazards

The safety data sheet for this compound indicates several hazard statements including H302, H315, H319, H335, and several precautionary statements including P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 . For detailed safety and hazard information, it is recommended to refer to the specific safety data sheet .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts such as cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
  • 5,7-Dihydro-pyrrolo-pyridine derivatives
  • 6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a] derivatives

Uniqueness

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is unique due to its specific inhibition of PDE4B, which distinguishes it from other similar compounds that may target different phosphodiesterase isoforms or have different molecular structures .

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-7(11)5-4-6-10(9-5)2-1-3-12-6/h4H,1-3H2,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMFHYCOVQSQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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